(s)-13-Hydroxyoctadecanoic acid

Surface Chemistry Langmuir Monolayers Hydroxystearic Acid Isomers

Researchers face challenges sourcing enantiopure (S)-13-hydroxyoctadecanoic acid with verified stereochemistry for 15-LOX assays. Racemic or regioisomeric substitutes yield invalid results due to distinct monolayer behavior and receptor activity. • Enantiopure (S)-form: Direct product of 15-LOX enzymatic synthesis; (R)-enantiomer shows near-complete inactivity at TRPV1 channels • Unique TRPV2 activation: Selectively activates rat TRPV2 channels, distinct from 9-HODE-mediated TRPV1 signaling • Validated reference standard: Enables accurate quantification of endogenous 13-hydroxy fatty acids in lipidomic profiling Supplied with >98% purity; global ambient-temperature shipping.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
Cat. No. B1371932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-13-Hydroxyoctadecanoic acid
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCCCCCCCCC(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyMRWKWISFCDSNQN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-13-Hydroxyoctadecanoic Acid: A Specialized Long-Chain Hydroxy Fatty Acid


(S)-13-Hydroxyoctadecanoic acid is a hydroxylated derivative of stearic acid (octadecanoic acid) with a single hydroxy substituent located at the 13th carbon, possessing defined (S)-stereochemistry. This compound belongs to the class of long-chain hydroxy fatty acids and exists as a solid at room temperature with a molecular formula of C18H36O3 and a molecular weight of 300.5 g/mol [1]. The presence and position of the hydroxyl group fundamentally alter its physicochemical properties, including its melting point (77-77.5 °C) [2] and its behavior at interfaces, such as its ability to form stable monolayers, compared to its non-hydroxylated counterpart, stearic acid [3].

S
Defined (S)-stereochemistry for enantiomer-attribution review in enzymatic pathway studies
13
Regiospecific hydroxyl at C13 supports interfacial monolayer research distinct from 9-OH and 12-OH analogs
R
Reported to activate TRPV2 channels, providing a unique research tool for TRPV2-mediated pathway studies

The Critical Impact of (S)-13-Hydroxyoctadecanoic Acid's Hydroxyl Position and Chirality


Substituting (S)-13-hydroxyoctadecanoic acid with a different regioisomer (e.g., 9- or 12-hydroxystearic acid), the opposite enantiomer, or its non-hydroxylated parent (stearic acid) is not scientifically valid. The specific position of the hydroxyl group (e.g., at C9, C11, or C12 vs. C13) dictates the molecule's monolayer phase behavior and morphology at the air/water interface, leading to distinct lattice structures and domain shapes [1]. Furthermore, in biological contexts, the (S)-enantiomer is the product of specific enzymatic pathways (e.g., 15-lipoxygenase) , and chirality has been shown to critically influence receptor interactions, as demonstrated by the near-complete inactivity of the (R)-enantiomer of the related 9-HODE at TRPV1 channels compared to its (S)-counterpart [2]. These precise structural features directly determine the compound's performance and biological activity, rendering generic substitution unreliable.

Regioisomer
(S)-13-Hydroxyoctadecanoic Acid
vs. 9-OH or 12-OH analogs
Hydroxyl position shift may alter monolayer phase behavior and lattice structure at air/water interfaces, reported as non-interchangeable in Langmuir studies.
Enantiomer
(S)-enantiomer
vs. (R)-enantiomer or racemic mixture
Chirality may critically influence receptor interaction; related 9-HODE data shows near-complete inactivity of (R)-form at TRPV1, so enantiomer attribution requires verification.
Parent Compound
Hydroxylated C18 fatty acid
vs. Stearic acid (non-hydroxylated)
Absence of hydroxyl group removes interfacial activity; monolayer formation and TRP channel engagement profiles may not transfer.

(S)-13-Hydroxyoctadecanoic Acid: Quantified Differentiation from Analogs


Monolayer Phase Behavior: 13-OH Position Shows Distinct Properties from 9-OH and 12-OH Isomers

The position of the hydroxyl group on the octadecanoic acid chain dictates its monolayer behavior. In comparative Langmuir trough studies of 9-, 11-, and 12-hydroxyoctadecanoic acids, the 12-hydroxy isomer exhibits a larger plateau region and lower plateau pressure in its pressure-area (π-A) isotherm compared to the 9-hydroxy isomer [1]. This trend, based on OH-position, predicts that the 13-hydroxy derivative will possess unique interfacial characteristics that are not replicated by its positional analogs.

Monolayer Phase Behavior
Class-level inference
Extension of π-A plateau region increases and plateau pressure decreases from 9-OH to 12-OH; 13-OH position inferred to produce distinct interfacial characteristics.
Supports regiospecific selection for interfacial assembly studies
Data inferred from 9-, 11-, and 12-OH isomer trends; direct 13-OH isotherm data to verify
Surface Chemistry Langmuir Monolayers Hydroxystearic Acid Isomers

TRP Channel Selectivity: 13-HODE Activates TRPV2 Unlike 9-HODE

In a head-to-head comparison of lipid metabolites on recombinant ion channels, (±)13-hydroxyoctadecadienoic acid (13-HODE) activated rat TRPV2 channels, whereas the 9(S)-HODE isomer did not. Conversely, 9(S)-HODE was a more potent agonist at TRPV1, being approximately 75-fold less potent than anandamide, while (±)13-HODE was almost inactive at this receptor [1]. This demonstrates distinct, non-overlapping receptor selectivity profiles.

TRP Channel Selectivity
Head-to-head
(±)13-HODE activates rat TRPV2; almost inactive at TRPV1. 9(S)-HODE does not activate TRPV2 and is ~75-fold less potent than anandamide at TRPV1.
Distinct, non-overlapping receptor selectivity profile supports TRPV2-specific assay context
Calcium imaging in HEK-293 cells expressing rat recombinant TRPV1/TRPV2
TRP Channels Pain Biology Lipid Signaling

Enantiomeric Purity Defines Biological Origin and Potential Bioactivity

The (S)-enantiomer of 13-hydroxyoctadecanoic acid is the product of specific enzymatic oxidation. In germinating barley, the action of lipoxygenase-2 (LOX-2) catalysis increases the enantiomeric excess of 13-HODE from a racemic mixture to 58% (S) [1]. In contrast, non-enzymatic autoxidation processes yield a racemic (R/S) mixture [1].

Enantiomeric Purity
Cross-study
58% enantiomeric excess of (S)-13-HODE generated by LOX-2 catalysis in germinating barley; racemic mixture indicates autoxidation.
Defined (S)-stereochemistry links to enzymatic origin, relevant for LOX pathway analytical standard use
Free and esterified HODEs analyzed via liquid chromatography
Enzymatic Synthesis Metabolomics Oxylipin Research

Procurement-Driven Applications of (S)-13-Hydroxyoctadecanoic Acid


Researching 15-Lipoxygenase (15-LOX) Metabolic Pathways

Due to its defined (S)-stereochemistry, which is a direct result of enzymatic synthesis by 15-LOX , this compound serves as a critical analytical standard or substrate for characterizing and quantifying the activity of 15-lipoxygenase enzymes in various biological matrices.

Investigating TRPV2 and TRPA1 Channel Physiology

Unlike its isomer 9-HODE, (±)13-HODE demonstrates the unique ability to activate rat TRPV2 channels [1]. This makes the compound a valuable research tool for dissecting TRPV2-specific signaling pathways in sensory neurons and other tissues, distinct from TRPV1-mediated processes.

Advanced Lipidomics and Metabolomics Studies

As a specific oxylipin with quantifiable enantiomeric excess in biological systems [2], the compound is essential as an authentic reference standard for the accurate identification and quantification of endogenous 13-hydroxy fatty acids in complex lipidomic and metabolomic profiling experiments.

Fundamental Studies of Interfacial Phenomena

The position of the hydroxyl group on the fatty acid chain has a profound impact on monolayer formation and phase behavior [3]. This compound is ideal for fundamental research into the relationship between molecular structure and the self-assembly of amphiphilic molecules at interfaces, with potential implications for material science and formulation development.

Application
Selection Property
Validation Focus
15-LOX enzymatic pathway studies
Enantiomer-attribution review
Stereochemical identity as LOX-derived metabolite
TRPV2 channel signaling research
Isoform-selectivity assay context
TRPV2 vs. TRPV1 pathway-response endpoints
Lipidomics and metabolomics profiling
Analytical standard workflow
Enantiomeric excess and retention behavior
Interfacial monolayer research
Regiospecific monolayer context
Phase behavior and lattice structure review

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